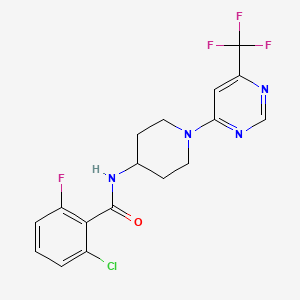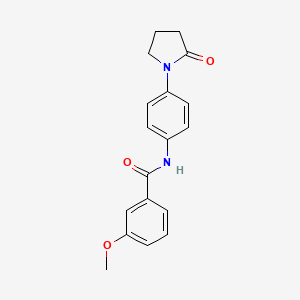
3-methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide” is a complex organic molecule. It contains a benzene ring linked to a pyrrolidine ring, a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . The molecule also contains methoxy groups and an amide group .
Synthesis Analysis
The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring in particular is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring linked to a benzene ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also leads to increased three-dimensional (3D) coverage, a phenomenon called “pseudorotation” .Physical And Chemical Properties Analysis
The empirical formula of the compound is C20H22N2O5 and its molecular weight is 370.40 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the available literature.Scientific Research Applications
Enantioselective Synthesis and Pharmaceutical Applications
Research has focused on the enantioselective synthesis of compounds related to 3-methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide, demonstrating their potential in creating pharmacologically active molecules. For instance, the synthesis of piperidine and pyrrolidine derivatives highlights their applications in neuroleptic activities, with some compounds showing promise as potent drugs for psychosis treatment due to their inhibitory effects on apomorphine-induced stereotyped behavior in rats (Iwanami et al., 1981).
Molecular Structural Analysis and Antioxidant Activity
Another area of research involves the structural analysis and evaluation of antioxidant properties of similar compounds. A study on 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide used X-ray diffraction and DFT calculations to analyze the molecule's structure, demonstrating its antioxidant capacity through DPPH free radical scavenging tests (Demir et al., 2015).
Corrosion Inhibition Studies
Research also extends to the application of benzamide derivatives in corrosion inhibition. A study demonstrated that derivatives such as N-(4-methoxyphenyl)benzamide exhibit significant inhibition efficiency against acidic corrosion of mild steel, with experimental and computational studies confirming their effectiveness and suggesting mechanisms of action (Mishra et al., 2018).
Synthesis for Radiopharmaceutical Applications
In radiopharmaceutical sciences, the synthesis of compounds like (S)-BZM and its derivatives for the preparation of radiolabeled compounds such as (S)-123I-IBZM showcases the potential of these molecules in medical imaging, specifically in positron emission tomography (PET) studies for brain imaging (Bobeldijk et al., 1990).
Advanced Materials Research
Finally, the synthesis and properties of hyperbranched aromatic polyamides from related monomers demonstrate the utility of these compounds in the development of new materials. Such polymers, derived from similar synthetic routes, have been studied for their solubility, molecular weight, and potential applications in various industrial sectors (Yang et al., 1999).
properties
IUPAC Name |
3-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-23-16-5-2-4-13(12-16)18(22)19-14-7-9-15(10-8-14)20-11-3-6-17(20)21/h2,4-5,7-10,12H,3,6,11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCHBJLXFWVBKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

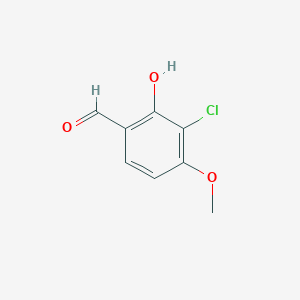
![3-{2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2965674.png)
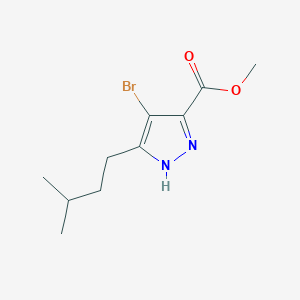
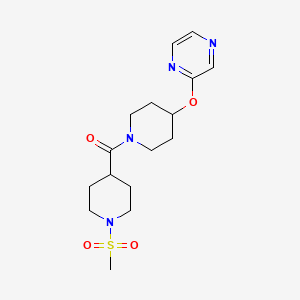
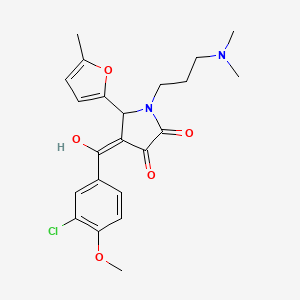
![3-fluoro-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2965679.png)
![4-((2-methylbenzyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2965681.png)
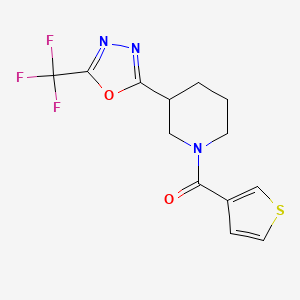
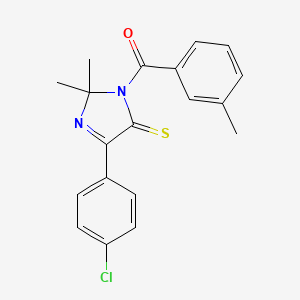
![1-(6-cyclopropylpyridazin-3-yl)-N-{[2-(propan-2-yloxy)pyridin-3-yl]methyl}piperidine-3-carboxamide](/img/structure/B2965688.png)
![N-[4-(benzyloxy)phenyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2965689.png)
![Tert-butyl N-[(3S,4R)-1-benzyl-4-(4-bromophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B2965690.png)
![N,2-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine](/img/structure/B2965691.png)
